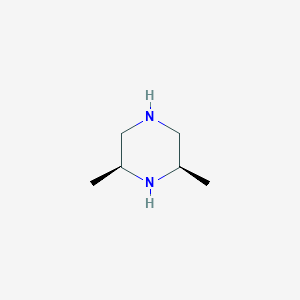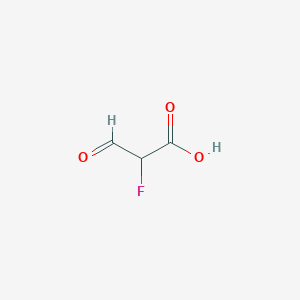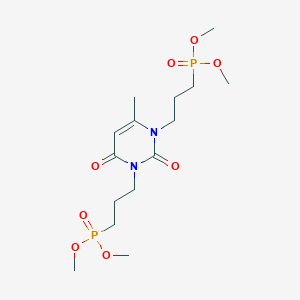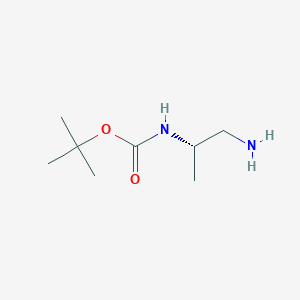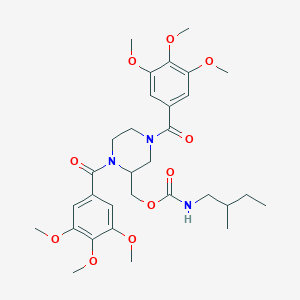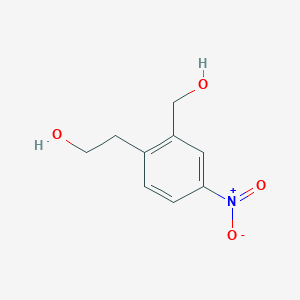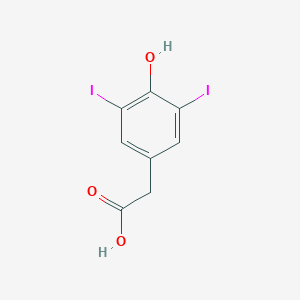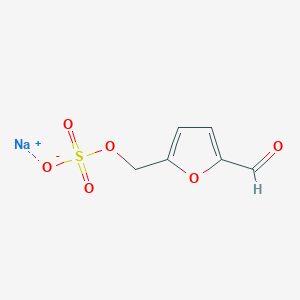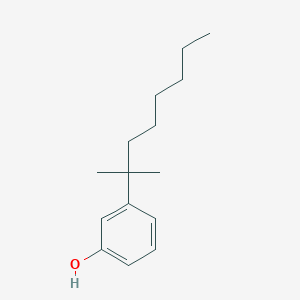
3-(2-Methyloctan-2-yl)phenol
Vue d'ensemble
Description
Applications De Recherche Scientifique
Environmental Science and Toxicology :
- Estrogenic Activity: A study by Katase et al. (2008) investigated branched para-nonylphenols, including 3-(2-Methyloctan-2-yl)phenol, for their estrogenic activities using a yeast estrogen screen system. They found varying levels of estrogenic activity among different isomers, providing insights into the endocrine-disrupting potential of such compounds in environmental samples.
Catalysis and Chemical Synthesis :
- Catalytic Methylation: In the field of catalysis, a study by Mathew et al. (2002) explored the catalytic methylation of phenol (a chemical reaction related to alkylphenols) with methanol using Cu-Co ferrospinel catalysts. This research can provide insights into the potential use of 3-(2-Methyloctan-2-yl)phenol in similar catalytic processes.
Theoretical Chemistry and Computational Studies :
- Electronic and Structural Analysis: Ulaş (2020) conducted a theoretical study on an alkylaminophenol compound, providing insights into its electronic and structural properties, such as bond lengths, angles, and molecular orbital energies. This type of analysis, as seen in the study by Ulaş (2020), could be applicable to understanding the properties of 3-(2-Methyloctan-2-yl)phenol.
Pharmacology and Drug Development :
- Antifungal Activity: Zhang et al. (2016) investigated the synthesis and antifungal properties of pyrazolo[1,5-a]pyrimidines derivatives, including phenol derivatives. This indicates the potential of phenol derivatives like 3-(2-Methyloctan-2-yl)phenol in developing new antifungal agents. The study can be found at Zhang et al. (2016).
Material Science :
- Synthesis of Novel Bisphenols: Schutyser et al. (2014) explored the synthesis of renewable bisphenols from bio-based chemicals, which suggests the potential of using 3-(2-Methyloctan-2-yl)phenol in the development of new materials. More details can be found in their paper Schutyser et al. (2014).
Propriétés
IUPAC Name |
3-(2-methyloctan-2-yl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24O/c1-4-5-6-7-11-15(2,3)13-9-8-10-14(16)12-13/h8-10,12,16H,4-7,11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAQDSPLBLFEXRU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(C)(C)C1=CC(=CC=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10509872 | |
| Record name | 3-(2-Methyloctan-2-yl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10509872 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Methyloctan-2-yl)phenol | |
CAS RN |
70120-12-6 | |
| Record name | 3-(2-Methyloctan-2-yl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10509872 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

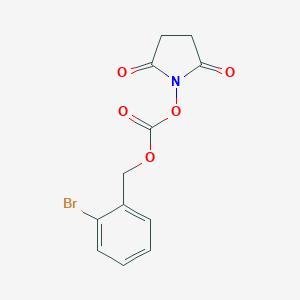
![1-N,3-N,5-N,7-N,9-N,11-N-hexakis[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]-12-dodecylsulfanyldodecane-1,3,5,7,9,11-hexacarboxamide](/img/structure/B139700.png)
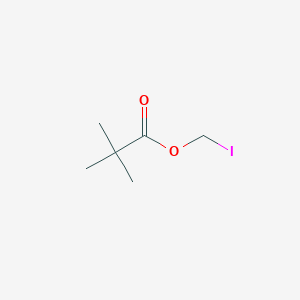
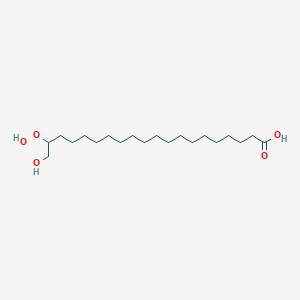
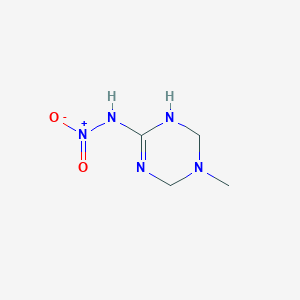
![1-(8-Azabicyclo[3.2.1]oct-2-en-2-yl)ethanone](/img/structure/B139714.png)
